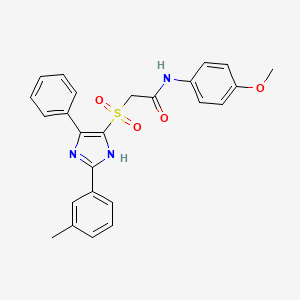

N-(4-methoxyphenyl)-2-((5-phenyl-2-(m-tolyl)-1H-imidazol-4-yl)sulfonyl)acetamide

Description

N-(4-methoxyphenyl)-2-((5-phenyl-2-(m-tolyl)-1H-imidazol-4-yl)sulfonyl)acetamide is a synthetic sulfonamide-containing imidazole derivative. Its structure features a methoxyphenyl acetamide backbone linked to a substituted imidazole ring with phenyl and m-tolyl groups at positions 5 and 2, respectively, and a sulfonyl group at position 2. The sulfonyl group enhances electronegativity and hydrogen-bonding capacity, which may influence pharmacokinetic properties such as solubility and target binding .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[[2-(3-methylphenyl)-4-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c1-17-7-6-10-19(15-17)24-27-23(18-8-4-3-5-9-18)25(28-24)33(30,31)16-22(29)26-20-11-13-21(32-2)14-12-20/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREJLDRPRYUDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(N2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The target compound shares structural motifs with several analogues, differing primarily in substituents and functional groups. Key comparisons include:

Substituent Effects on Bioactivity

- Sulfonyl vs. Thioether Groups : The sulfonyl group in the target compound increases polarity compared to thioether-containing analogues (e.g., the compound in ). This may improve water solubility but reduce membrane permeability. Thioether-linked compounds, however, exhibit greater metabolic stability due to resistance to oxidation .

- In contrast, fluorophenyl substituents (e.g., in ) increase electronegativity, favoring interactions with polar residues in active sites.

- Methoxyphenyl Acetamide : The 4-methoxyphenyl group is a common pharmacophore in COX inhibitors and kinase modulators. Its electron-donating methoxy group may stabilize π-π interactions in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.